Calcium;4-ethoxy-4-oxobut-2-enoate
Description
Calcium;4-ethoxy-4-oxobut-2-enoate (IUPAC name: Calcium bis[(2E)-4-ethoxy-4-oxo-2-butenoate]) is a calcium salt of the monoethyl ester of fumaric acid. Its structure features an (E)-configured α,β-unsaturated ester group, with the calcium ion coordinating two deprotonated carboxylate moieties .
Properties
Molecular Formula |
C12H14CaO8 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
calcium;4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
WOONQYHBMBCNDD-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-ethoxy-4-oxobut-2-enoate typically involves the esterification of fumaric acid with ethanol, followed by the addition of calcium ions to form the calcium salt. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium;4-ethoxy-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which calcium;4-ethoxy-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Metal Salt Variants
Key Findings :
- The magnesium analog (CAS 83918-60-9) shares identical organic ligands but differs in ionic radius and charge density, which may influence solubility and thermal stability . Calcium salts generally exhibit lower solubility in polar solvents compared to magnesium salts due to larger ionic size and stronger lattice energy .
Substituent Modifications
Aromatic vs. Alkoxy Substituents
Key Findings :
- Aromatic substituents (e.g., phenyl) enhance bioactivity in kinase inhibition, whereas alkoxy groups (e.g., ethoxy) may prioritize stability over receptor binding .
Amino-Substituted Derivatives
Key Findings :
- The (Z)-configured amino derivative exhibits hydrogen-bonding capacity, making it suitable for supramolecular chemistry, unlike the (E)-configured calcium salt .
Ester vs. Acid Forms
| Compound | Form | Solubility (Water) | Reactivity |
|---|---|---|---|
| (E)-4-Ethoxy-4-oxobut-2-enoic acid | Free acid | High | Prone to ester hydrolysis |
| This compound | Salt | Low | Stable under physiological conditions |
Key Findings :
Thermal and Spectral Data
- Synthesis: this compound is synthesized via esterification of fumaric acid followed by neutralization with calcium hydroxide . Derivatives like ethyl 4-acetamido-3-hydroxybenzoate (from ) employ silica gel chromatography for purification, suggesting similar methods apply .
- Melting Points : Aryl-substituted analogs (e.g., 4-phenyl derivatives) exhibit higher melting points (up to 205.5°C) compared to aliphatic esters (72.9–125°C) due to π-stacking .
Key Findings :
- Calcium salts are generally safer than cadmium analogs (e.g., cadmium oxalate, which is toxic ).
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